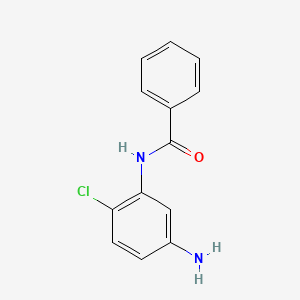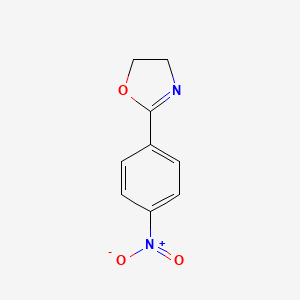
2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole
Descripción general
Descripción
2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole, commonly known as NPDO, is a heterocyclic organic compound that has been the subject of extensive scientific research due to its unique chemical structure and potential applications in various fields. This compound has been synthesized through various methods and has shown promise in the fields of medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole and its derivatives have been extensively studied in chemical reactions and their properties. For instance, the reaction with tetracyanoethylene leads to the formation of abnormal Diels–Alder adducts, which are produced via a zwitterionic mechanism involving oxazole ring opening (Ibata et al., 1986). Additionally, the coordination chemistry of oxazoline ligands, including 4,5-dihydro-1,3-oxazole derivatives, is significant in transition metal-catalyzed asymmetric organic syntheses, showcasing the versatility and design modulation of these compounds (Gómez et al., 1999).
Structural Studies
X-ray crystal structure analysis has been a valuable tool in understanding the molecular structure of these compounds. For example, the structure of 2-isopropyl-substituted products derived from these oxazoles was determined through X-ray crystallography, revealing insights into their crystalline forms and molecular configurations (Ibata et al., 1992).
Anticancer and Antioxidant Properties
Some derivatives of this compound have shown potential in biomedical applications, particularly in anticancer and antioxidant activities. Novel 2,4-disubstitued oxazoles were synthesized and evaluated for their in vitro antioxidant and anticancer activity. Certain derivatives displayed significant growth inhibition on cancer cell lines, indicating their potential as anticancer agents (Mathew et al., 2013).
Antibacterial Activity
The antibacterial properties of this compound derivatives have been explored, with studies showing that certain derivatives are active in specific concentrations against bacteria, suggesting their use as antibacterial agents (Reddy & Somayajulu, 1971).
Applications in Organic Synthesis
The derivatives of this compound are also utilized in various organic synthesis processes. Their reactions with different reagents result in the formation of various compounds, demonstrating their versatility in synthetic chemistry. For instance, their reaction with nitrones has been studied for the formation of different oxazolylmethyl group-bearing compounds (Capriati et al., 2002).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQNFLWWBYWJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288155 | |
| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7465-63-6 | |
| Record name | MLS000737294 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine](/img/structure/B3023209.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine](/img/structure/B3023210.png)
![N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B3023211.png)
![N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023214.png)
![N,N-Diethyl-N'-[(1-methyl-1,2,3,4-tetrahydro-quinolin-6-YL)methyl]propane-1,3-diamine](/img/structure/B3023215.png)
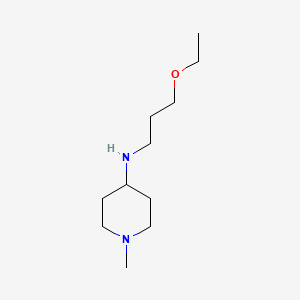
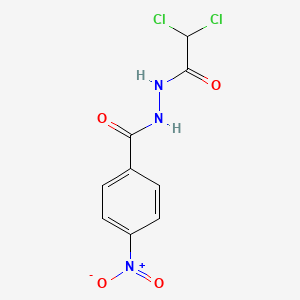
![N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3023218.png)
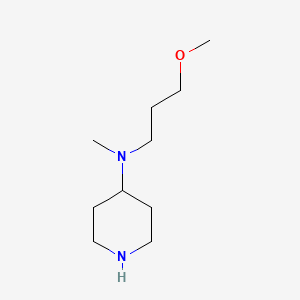
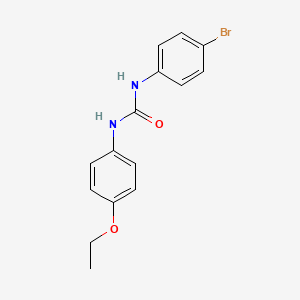
![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)
![N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide](/img/structure/B3023226.png)

